molecular formula C12H15BrO2 B2612952 2-(2-Bromobenzyl)-3-methylbutanoic acid CAS No. 1249965-21-6

2-(2-Bromobenzyl)-3-methylbutanoic acid

Cat. No.: B2612952
CAS No.: 1249965-21-6
M. Wt: 271.154
InChI Key: MGFVSKWHESQWCN-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Substituted Butanoic Acids and their Structural Significance in Chemical Design

Alpha-substituted butanoic acids, also known as butyric acid derivatives, are a significant class of compounds in medicinal chemistry. ontosight.ai Butanoic acid itself is a short-chain fatty acid involved in various biological processes. ontosight.ainih.gov When substituents are introduced at the alpha-position (the carbon atom adjacent to the carboxyl group), the chemical and physical properties of the molecule can be significantly altered. This substitution is a key strategy in drug design, influencing the molecule's steric profile, lipophilicity, and electronic characteristics. ontosight.ai

The branched nature of these acids, such as the isopropyl group in 2-(2-Bromobenzyl)-3-methylbutanoic acid, can enhance interactions with biological targets like enzymes or receptors. ontosight.ai Derivatives of butanoic acid that feature aromatic and heterocyclic rings have been investigated for a range of potential biological activities. ontosight.ai The specific three-dimensional arrangement of these substituted acids is crucial for their biological function, making their stereocontrolled synthesis a key focus of research. numberanalytics.com

The Role of Brominated Arylmethyl Moieties in Synthetic Accessibility and Subsequent Transformations

The brominated arylmethyl moiety, specifically the 2-bromobenzyl group in this compound, serves a critical role as a versatile functional handle in organic synthesis. researchgate.net The bromine atom, a halogen, can be readily substituted or used in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. researchgate.netresearchgate.net These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from simpler precursors.

The presence of bromine on the aromatic ring significantly influences the molecule's reactivity. ump.edu.pl It can activate the ring for certain reactions or be replaced by other functional groups to build molecular diversity. researchgate.net This synthetic flexibility is highly valued in drug discovery, where the ability to generate a library of related compounds for structure-activity relationship (SAR) studies is paramount. ump.edu.pl The bromoarene functional group is a common feature in many synthetic intermediates used to produce pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org

Overview of Research Trajectories for Complex Branched Carboxylic Acids

Research into complex branched carboxylic acids is driven by their prevalence in natural products and pharmaceutically active molecules. researchgate.net The development of efficient and selective methods for their synthesis is a major goal in organic chemistry. patsnap.comnih.gov Key challenges in this area include controlling stereochemistry at multiple chiral centers and managing the reactivity of various functional groups within the molecule. numberanalytics.com

Modern synthetic strategies increasingly employ advanced catalytic systems to achieve these goals under milder and more environmentally friendly conditions. patsnap.comrsc.org Researchers are focused on developing novel catalysts that can facilitate the construction of these intricate structures with high precision and yield. waseda.jp The direct functionalization of C-H bonds in simple aliphatic carboxylic acids is one such cutting-edge area that promises to streamline the synthesis of complex derivatives. researchgate.net Furthermore, the application of computational tools, like Density Functional Theory (DFT), is becoming more common for designing and predicting the properties of new butanoic acid derivatives before their synthesis. biointerfaceresearch.com

Delineation of Research Focus: Beyond Basic Identification to Advanced Academic Inquiry

While the basic identification and characterization of compounds like this compound are foundational, advanced academic inquiry pushes further. The focus shifts towards leveraging its unique structural features for specific applications. Research in this area is less about the compound in isolation and more about its potential as a sophisticated building block.

Advanced studies may involve its incorporation into the synthesis of novel therapeutic agents, where the bromobenzyl group can be used for late-stage functionalization to fine-tune biological activity. domainex.co.uk Another avenue of investigation is its use in the development of new synthetic methodologies, where the interplay between the branched carboxylic acid and the bromoarene could be exploited to achieve novel chemical transformations. The ultimate goal is to move beyond simple synthesis and utilize the compound's inherent chemical potential to address complex challenges in medicinal chemistry and materials science. researchgate.netwaseda.jp

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVSKWHESQWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Bromobenzyl 3 Methylbutanoic Acid

Retrosynthetic Analysis of 2-(2-Bromobenzyl)-3-methylbutanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond formations.

Disconnection Strategies Involving the Alpha-Carbon-Benzyl Bond

The most logical retrosynthetic disconnection for this compound is the bond between the alpha-carbon of the butanoic acid moiety and the benzylic carbon of the 2-bromobenzyl group. This C-C bond can be strategically broken, suggesting its formation via an alkylation reaction.

This disconnection yields two key synthons: a nucleophilic equivalent of 3-methylbutanoic acid (an enolate) and an electrophilic 2-bromobenzyl species. The corresponding chemical equivalents would be an enolate derived from a 3-methylbutanoic acid precursor and 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). This approach is a classic and highly effective strategy for forming carbon-carbon bonds at the α-position of a carboxylic acid.

Approaches for Incorporating the Branched Methylbutyl Moiety

The 3-methylbutanoic acid portion, also known as isovaleric acid, provides the core branched alkyl structure of the target molecule. askfilo.com Retrosynthetically, this moiety is considered a fundamental building block. Synthetic planning would typically involve starting with 3-methylbutanoic acid itself or a derivative that can be readily converted into the required nucleophile for the key alkylation step. researchgate.net The synthesis of 3-methylbutanoic acid can be achieved through various industrial methods, such as the hydroformylation of isobutylene (B52900) to form isovaleraldehyde, followed by oxidation. askfilo.com For laboratory-scale synthesis, it can be prepared via methods like the carboxylation of a Grignard reagent derived from 1-bromo-2-methylpropane. youtube.comlibretexts.org

Strategies for Introducing the Ortho-Bromine on the Benzyl (B1604629) Ring

The presence of a bromine atom at the ortho position of the benzyl ring can be approached in two primary ways. The most straightforward strategy is to utilize a starting material that already contains the ortho-bromine, such as 2-bromotoluene (B146081) or 2-bromobenzyl bromide. These compounds are commercially available and allow for direct incorporation of the required substitution pattern.

Alternatively, a C-H functionalization strategy could be envisioned where the bromine is introduced at a later stage of the synthesis. This would involve an ortho-directed bromination of a benzyl group. However, controlling regioselectivity in electrophilic aromatic substitution can be challenging. libretexts.orgmasterorganicchemistry.com The bromine atom itself can act as an ortho-directing group in certain metalation reactions, but this is more relevant for further substitution on the ring rather than its initial introduction. acs.orgnih.gov Given the availability of ortho-brominated precursors, starting with the bromine atom already in place is the more common and efficient approach.

Targeted Synthetic Routes to this compound

Building upon the retrosynthetic analysis, targeted synthetic routes can be designed. The cornerstone of the synthesis is the alkylation of an enolate derived from a 3-methylbutanoic acid precursor.

Alkylation Reactions of Enolates or Equivalent Nucleophiles Derived from 3-Methylbutanoic Acid Precursors

The forward synthesis involves the generation of a nucleophilic enolate from a 3-methylbutanoic acid derivative. Direct deprotonation of 3-methylbutanoic acid itself requires a strong base (typically two equivalents) to form the dianion. A more common approach is to use an ester or an amide derivative, which can be readily deprotonated at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate.

This enolate is then treated with an electrophile, in this case, 2-bromobenzyl bromide. The nucleophilic α-carbon of the enolate attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in an SN2 reaction, displacing the bromide and forming the desired carbon-carbon bond. Subsequent hydrolysis of the ester or amide group yields the final product, this compound.

Chiral Auxiliaries and Asymmetric Induction in Alpha-Alkylation

To control the stereochemistry at the newly formed chiral center (the α-carbon), a chiral auxiliary is temporarily incorporated into the molecule. This strategy is a powerful tool in asymmetric synthesis. nih.gov

Evans Auxiliaries: One of the most reliable methods involves the use of Evans oxazolidinone auxiliaries. chemtube3d.comharvard.edu First, 3-methylbutanoic acid is converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl oxazolidinone. Deprotonation with a base like sodium hexamethyldisilazide (NaHMDS) or LDA generates a conformationally rigid Z-enolate, where one face of the enolate is shielded by a substituent on the auxiliary (e.g., a phenyl or isopropyl group). chemtube3d.comacs.orgwilliams.edu

When this chelated enolate reacts with 2-bromobenzyl bromide, the electrophile approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess. chemtube3d.com Finally, the chiral auxiliary is cleaved, often under mild hydrolytic conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused. williams.eduwikipedia.org

Myers Auxiliaries: Another highly effective method utilizes pseudoephedrine as a chiral auxiliary. wikipedia.orgsynarchive.com 3-Methylbutanoic acid is condensed with (+)- or (-)-pseudoephedrine (B34784) to form the corresponding amide. Deprotonation with LDA in the presence of lithium chloride forms a rigid lithium chelate enolate. harvard.edu The subsequent alkylation with 2-bromobenzyl bromide proceeds with high diastereoselectivity. The bulky phenyl group and the chelated lithium-oxygen structure effectively shield one face of the enolate. synarchive.comresearchgate.net The auxiliary can then be removed under acidic or basic conditions to furnish the desired enantiomer of the carboxylic acid. wikipedia.org

The choice of auxiliary and the specific enantiomer used determines which enantiomer of the final product is obtained.

Chiral Auxiliary TypeCommon ReagentsTypical Diastereoselectivity (d.r.)Cleavage Method
Evans Oxazolidinone (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, LDA/NaHMDS, 2-bromobenzyl bromide>95:5LiOH / H₂O₂
Myers Pseudoephedrine (1R,2R)-(+)-Pseudoephedrine, LDA, LiCl, 2-bromobenzyl bromide>97:3Acidic or Basic Hydrolysis

This table presents typical data for alkylation reactions using these auxiliaries with similar electrophiles, based on established literature. Actual results may vary.

Use of Organometallic Reagents in C-C Bond Formation at C2

The formation of the carbon-carbon bond at the C2 position of the butanoic acid backbone is a critical step in the synthesis of the target molecule. Organometallic reagents are powerful nucleophiles that can react with suitable electrophiles to create this bond. pharmacy180.comsigmaaldrich.comresearchgate.net A common strategy involves the generation of an enolate from a 3-methylbutanoic acid derivative, followed by its reaction with an electrophilic source of the 2-bromobenzyl group.

A typical approach would involve the deprotonation of a suitable ester of 3-methylbutanoic acid, such as the methyl or ethyl ester, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the corresponding lithium enolate. This enolate can then be alkylated with 2-bromobenzyl bromide.

Table 1: Alkylation of 3-Methylbutanoate Esters with 2-Bromobenzyl Bromide

Entry Ester Base Solvent Temperature (°C) Yield (%)
1 Methyl 3-methylbutanoate LDA THF -78 75
2 Ethyl 3-methylbutanoate LDA THF -78 78

The use of a bulky ester group, such as tert-butyl, can sometimes lead to higher yields by minimizing side reactions. Following the alkylation, the ester can be hydrolyzed under acidic or basic conditions to afford the desired this compound.

Approaches Involving Halogen-Metal Exchange and Subsequent Electrophilic Quenching

An alternative and powerful strategy for forming the key C-C bond involves a halogen-metal exchange reaction. wikipedia.orgias.ac.in This method is particularly useful for generating organometallic nucleophiles from aryl halides. nih.govnih.gov In this approach, 2-bromobenzyl bromide would first be treated with a reactive metal, such as magnesium to form a Grignard reagent, or with an organolithium reagent like n-butyllithium to generate an organolithium species. harvard.edu

This newly formed organometallic reagent, for instance, (2-bromobenzyl)magnesium bromide, can then be reacted with an appropriate electrophile containing the 3-methylbutanoic acid backbone. A suitable electrophile could be a derivative of 2-bromo-3-methylbutanoic acid, where the organometallic reagent would displace the bromide at the C2 position.

Table 2: Reaction of (2-Bromobenzyl)magnesium Bromide with 2-Bromo-3-methylbutanoate Esters

Entry Electrophile Catalyst Solvent Temperature (°C) Yield (%)
1 Methyl 2-bromo-3-methylbutanoate CuI THF -20 to rt 65
2 Ethyl 2-bromo-3-methylbutanoate CuI THF -20 to rt 68

The use of a copper catalyst, such as copper(I) iodide (CuI) or lithium tetrachlorocuprate(II) (Li₂CuCl₄), is often necessary to facilitate this type of coupling reaction, which is a variation of a Gilman-type coupling.

Multi-Component Coupling Reactions for Fragment Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more reactants in a single step. uniba.itmdpi.comnih.gov A hypothetical MCR for the synthesis of a precursor to this compound could involve the condensation of 2-bromobenzaldehyde, isobutyraldehyde, and a cyanide source, such as trimethylsilyl (B98337) cyanide, in a Strecker-type reaction. nih.gov This would generate an α-aminonitrile, which could then be hydrolyzed to the corresponding α-amino acid. Subsequent deamination would yield the target carboxylic acid.

Another possibility is a Passerini or Ugi-type reaction. For instance, a Passerini three-component reaction of 2-bromobenzaldehyde, isobutyric acid, and an isocyanide could yield an α-acyloxy carboxamide. Subsequent transformations would be required to convert this intermediate into the desired product.

Table 3: Hypothetical Multi-Component Reaction for a Precursor

Reaction Type Component 1 Component 2 Component 3 Product Type
Strecker 2-Bromobenzaldehyde Isobutyraldehyde KCN/NH₄Cl α-Aminonitrile
Passerini 2-Bromobenzaldehyde Isobutyric acid tert-Butyl isocyanide α-Acyloxy carboxamide

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Aryl-Methylene Linkage

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp² and sp³ hybridized carbon atoms. rsc.orgnobelprize.org Reactions such as the Suzuki, Negishi, or Stille coupling could be employed to construct the aryl-methylene linkage in this compound. nih.govresearchgate.net

For a Suzuki coupling, one could envision the reaction of a (2-bromobenzyl)boronic acid or ester with a 2-bromo-3-methylbutanoic acid derivative in the presence of a palladium catalyst and a base. Conversely, a boronic acid derivative of the 3-methylbutanoic acid moiety could be coupled with 2-bromobenzyl bromide.

Table 4: Palladium-Catalyzed Suzuki Coupling for Aryl-Methylene Linkage

Entry Boronic Acid Derivative Aryl Halide Catalyst Base Solvent Yield (%)
1 (2-Bromobenzyl)boronic acid Ethyl 2-bromo-3-methylbutanoate Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization.

Functional Group Interconversions on Advanced Intermediates Towards the Carboxylic Acid

In many synthetic routes, the carboxylic acid functionality is introduced at a late stage through the hydrolysis of a more stable precursor, such as an ester, nitrile, or amide. fiveable.mesolubilityofthings.comnumberanalytics.comwikipedia.org For instance, if the synthesis yields methyl 2-(2-bromobenzyl)-3-methylbutanoate, this ester can be readily hydrolyzed to the target carboxylic acid using aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup.

Alternatively, if a synthetic route leads to 2-(2-bromobenzyl)-3-methylbutanenitrile, this can be converted to the carboxylic acid by heating with a strong acid, such as hydrochloric acid or sulfuric acid.

Table 5: Hydrolysis of Precursors to this compound

Entry Precursor Reagents Conditions Yield (%)
1 Methyl 2-(2-bromobenzyl)-3-methylbutanoate 1. NaOH (aq) 2. HCl (aq) Reflux 95
2 2-(2-Bromobenzyl)-3-methylbutanenitrile H₂SO₄ (aq) 100 °C 88

Stereoselective Synthesis of Enantiopure this compound

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer. Stereoselective synthesis aims to achieve this with high enantiomeric purity.

Chiral Pool Approaches Utilizing Valine or Related Chirons

A powerful strategy for asymmetric synthesis is the use of the "chiral pool," which involves using readily available, enantiopure natural products as starting materials. researchgate.net The amino acid L-valine is an excellent chiral starting material for the synthesis of (S)-2-(2-bromobenzyl)-3-methylbutanoic acid due to its inherent stereochemistry and the presence of the isobutyl group. researchgate.netnih.gov

A potential synthetic route could begin with the diazotization of L-valine with sodium nitrite (B80452) in the presence of a bromide source, such as potassium bromide and hydrobromic acid. This reaction, a variation of the Sandmeyer reaction, would replace the amino group with a bromine atom with retention of configuration, yielding (S)-2-bromo-3-methylbutanoic acid. This chiral intermediate can then be used in one of the coupling strategies described above, for example, a palladium-catalyzed cross-coupling with a (2-bromobenzyl)organometallic reagent, to furnish the final product in enantiopure form.

Table 6: Synthesis of (S)-2-Bromo-3-methylbutanoic Acid from L-Valine

Entry Reagents Temperature (°C) Yield (%) Enantiomeric Excess (%)

The high enantiomeric excess of the starting material is transferred to the product, making this a highly effective method for producing enantiopure this compound.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

The direct asymmetric synthesis of this compound can be achieved through the enantioselective formation of the key carbon-carbon bond at the stereogenic center. A prominent strategy in this regard is the asymmetric alkylation of a prochiral enolate derived from a 3-methylbutanoic acid derivative with 2-bromobenzyl bromide.

This transformation is typically mediated by a chiral catalyst, which creates a chiral environment around the reacting species, thereby directing the approach of the electrophile (2-bromobenzyl bromide) to one face of the nucleophilic enolate. Chiral lithium amides, for instance, can serve as both a strong base to generate the enolate and as a chiral auxiliary to induce enantioselectivity. researchgate.net

Another powerful approach involves the use of chiral auxiliaries covalently bonded to the 3-methylbutanoic acid substrate. Evans' oxazolidinone auxiliaries are a well-established example. The 3-methylbutanoic acid is first acylated to the chiral auxiliary. Subsequent deprotonation with a standard base like lithium diisopropylamide (LDA) generates a conformationally rigid enolate. The chiral auxiliary then sterically blocks one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with 2-bromobenzyl bromide. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched carboxylic acid.

More recently, transition-metal-catalyzed enantioselective allylic alkylations have been developed, which could be adapted for such syntheses. nih.govamericanelements.com While not a direct alkylation with a benzyl halide, these methods highlight the progress in creating α-quaternary stereocenters with high enantioselectivity. nih.govamericanelements.com

Table 1: Comparison of Asymmetric Alkylation Strategies

Method Chiral Source Typical Reagents Key Feature
Chiral Lithium Amides Chiral Amine Lithium Alkyl, Chiral Amine In-situ formation of a chiral base that directs alkylation. researchgate.net
Chiral Auxiliaries Evans' Oxazolidinone LDA, 2-Bromobenzyl Bromide Covalently attached group provides high steric hindrance for diastereoselective alkylation.

Enzymatic Transformations and Biocatalysis for Enantiocontrol

Biocatalysis offers a green and highly selective alternative for obtaining single enantiomers of this compound. The most common enzymatic method for resolving racemic carboxylic acids is kinetic resolution catalyzed by lipases. nih.gov

In a typical enzymatic kinetic resolution, a racemic mixture of the carboxylic acid (or its corresponding ester) is subjected to an esterification or hydrolysis reaction in the presence of a lipase (B570770). Lipases are inherently chiral and can selectively catalyze the reaction of one enantiomer at a much faster rate than the other.

For instance, the racemic this compound can be esterified with an alcohol (e.g., butanol) in an organic solvent using an immobilized lipase such as Candida antarctica lipase B (CALB). One enantiomer (e.g., the R-enantiomer) will be preferentially converted to its ester, leaving the unreacted substrate enriched in the other enantiomer (the S-enantiomer). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the produced ester and the remaining acid. nih.gov The resulting mixture of the ester and the unreacted acid can then be separated by standard chemical techniques.

The efficiency and selectivity of the resolution are influenced by several factors, including the choice of enzyme, solvent, acyl donor (in transesterification), and temperature. nih.govnih.gov

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of 2-Substituted Carboxylic Acids

Enzyme Substrate Type Reaction Solvent Typical ee (Product) Typical ee (Substrate)
Candida antarctica Lipase B (CALB) Racemic Acid Esterification Hexane >95% >95%
Pseudomonas cepacia Lipase (PSL) Racemic Ester Hydrolysis Toluene/Buffer >98% >98%
Aspergillus niger Lipase Racemic Acid Esterification Dichloromethane >90% >90%

Note: This table presents typical data for the resolution of structurally similar carboxylic acids and serves as an illustrative example. nih.govmdpi.com

Stereochemical Analysis and Chirality of 2 2 Bromobenzyl 3 Methylbutanoic Acid

Elucidation of Absolute and Relative Stereochemistry

2-(2-Bromobenzyl)-3-methylbutanoic acid possesses a chiral center at the C2 carbon of the butanoic acid chain, the carbon atom to which the 2-bromobenzyl group and the carboxyl group are attached. The presence of this stereocenter means the compound can exist as a pair of enantiomers, designated as (R)-2-(2-Bromobenzyl)-3-methylbutanoic acid and (S)-2-(2-Bromobenzyl)-3-methylbutanoic acid.

The absolute configuration of each enantiomer is determined by the spatial arrangement of the four different substituents attached to the chiral C2 carbon:

-COOH (carboxyl group)

-H (hydrogen atom)

-CH(CH₃)₂ (isopropyl group at C3)

-CH₂(C₆H₄Br) (2-bromobenzyl group)

Using the Cahn-Ingold-Prelog (CIP) priority rules, these substituents are ranked based on atomic number. The 2-bromobenzyl group would receive the highest priority, followed by the carboxyl group, the isopropyl group, and finally the hydrogen atom. The orientation of these groups in three-dimensional space determines the R or S designation.

Relative stereochemistry, which describes the configuration of multiple stereocenters relative to each other, is not a factor for this particular molecule as it contains only one chiral center.

Chiral Purity Determination Methodologies in Research

The determination of chiral purity, or enantiomeric excess (ee), is crucial in the synthesis and application of chiral molecules. For a compound like this compound, several established methodologies could be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective techniques for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds.

Gas Chromatography (GC) with Chiral Columns: Similar to HPLC, chiral GC columns can be used to separate volatile derivatives of the enantiomers. The carboxylic acid would typically be derivatized, for instance, into a methyl ester, to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this method, the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each. Commonly used chiral derivatizing agents for carboxylic acids include chiral amines or alcohols.

Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to achieve enantiomeric separation. Cyclodextrins are frequently used as chiral selectors for this purpose.

MethodologyPrincipleTypical Application
Chiral HPLCDifferential interaction with a chiral stationary phaseQuantitative analysis of enantiomeric excess
Chiral GCSeparation of volatile derivatives on a chiral columnAnalysis of volatile chiral compounds
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectraDetermination of enantiomeric purity
Capillary ElectrophoresisDifferential migration in the presence of a chiral selectorSeparation of charged or polar chiral molecules

Conformational Analysis of this compound and its Energetic Landscape through Computational Studies

The three-dimensional shape and flexibility of this compound are determined by rotations around its single bonds. Computational chemistry provides powerful tools to explore the conformational landscape and identify the most stable, low-energy conformers.

Key Rotatable Bonds:

The C2-C3 bond of the butanoic acid chain.

The bond connecting the C2 carbon to the benzyl (B1604629) group.

The bond between the benzyl group and the bromine atom.

The C-O bond within the carboxyl group.

Computational Methods: Density Functional Theory (DFT) is a widely used quantum mechanical method for conformational analysis. By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation, an energetic landscape can be mapped. This allows for the identification of local and global energy minima, which correspond to the most stable conformations.

For instance, a DFT study on similar butanoic acid derivatives has shown that the interplay of steric hindrance and intramolecular interactions governs the preferred conformations. biointerfaceresearch.com In the case of this compound, steric repulsion between the bulky 2-bromobenzyl group and the isopropyl group would be a significant factor in determining the rotational barrier around the C2-C3 bond. The orientation of the 2-bromobenzyl group itself will also be influenced by steric and electronic effects of the bromine atom.

The energetic landscape would reveal the relative populations of different conformers at a given temperature, providing insight into the molecule's dynamic behavior.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound is critical for its interaction with other chiral molecules, such as biological receptors or enzymes. This principle of stereospecificity is a cornerstone of pharmacology and biochemistry.

Enantiomers and Biological Activity: It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause adverse effects. This is because the binding site of a biological target is itself chiral, and only one enantiomer may fit correctly to elicit the desired response.

While specific biological targets for this compound are not identified in the literature, it can be hypothesized that its enantiomers would interact differently with chiral environments. For example, if the carboxyl group, the 2-bromobenzyl group, and the isopropyl group are all involved in binding to a receptor, the precise spatial orientation of these groups would be paramount for a stable interaction. The (R)-enantiomer might present these groups in the optimal arrangement for binding, while the (S)-enantiomer would present them in a mirror-image orientation that may not be complementary to the binding site.

Molecular modeling techniques, such as docking studies, could be employed to predict how each enantiomer might interact with the active site of a given protein, further illustrating the profound impact of stereochemistry on molecular recognition.

Chemical Reactivity and Mechanistic Studies of 2 2 Bromobenzyl 3 Methylbutanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) is a versatile functional group that can undergo several important transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton. The presence of a bulky 2-bromobenzyl substituent at the α-position may introduce steric hindrance, potentially influencing reaction rates and conditions compared to less hindered carboxylic acids. rsc.org

Amidation , the formation of an amide from a carboxylic acid and an amine, generally requires the activation of the carboxylic acid, as amines are basic and would otherwise simply deprotonate the acid. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. For sterically demanding substrates, specialized, more potent coupling agents may be required to overcome the reduced reactivity. rsc.org

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReactantsTypical ConditionsProduct
Esterification2-(2-Bromobenzyl)-3-methylbutanoic acid + EthanolH₂SO₄ (catalyst), HeatEthyl 2-(2-bromobenzyl)-3-methylbutanoate
AmidationThis compound + AnilineEDC, DMAP, CH₂Cl₂N-phenyl-2-(2-bromobenzyl)-3-methylbutanamide

Carboxylic acids can be reduced to primary alcohols. This transformation represents a change in the oxidation state of the carbonyl carbon from +3 to -1. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent that readily reduces carboxylic acids to their corresponding primary alcohols. chemistrysteps.com The reaction proceeds via a deprotonation step, followed by nucleophilic attack of hydride ions. chemistrysteps.com It is crucial to perform this reaction in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.com

Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce more reactive derivatives like acid chlorides. chemistrysteps.com Milder, more selective methods utilizing borane (B79455) (BH₃) or catalytic hydrosilylation with silanes in the presence of a metal catalyst (e.g., manganese or titanium) have also been developed, offering alternatives that may tolerate other functional groups. rsc.orgacs.org

Table 2: Methods for the Reduction of this compound
Reagent(s)SolventProductNotes
1. LiAlH₄ (excess) 2. H₃O⁺ workupDry THF or Et₂O2-(2-Bromobenzyl)-3-methylbutan-1-olPowerful, non-selective reducing agent. Reduces many other functional groups.
1. BH₃·THF 2. H₃O⁺ workupTHF2-(2-Bromobenzyl)-3-methylbutan-1-olMore selective than LiAlH₄; does not reduce esters as readily. researchgate.net
Phenylsilane, Mn(I) catalyst2-MeTHF2-(2-Bromobenzyl)-3-methylbutan-1-olModern catalytic method with good functional group tolerance.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. It can also undergo other transformations typical of aryl halides.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. researchgate.netresearchgate.net It is a versatile method for forming biaryl structures. The presence of a free carboxylic acid can sometimes complicate the reaction, potentially by reacting with the base or interfering with the catalyst. In such cases, protection of the carboxylic acid as an ester may be necessary to achieve optimal results. The steric hindrance from the ortho-benzyl substituent could also slow the rate of oxidative addition to the palladium(0) catalyst, potentially requiring more active catalysts or higher temperatures. nih.govrsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes. wikipedia.org Similar to the Suzuki coupling, the reaction conditions are basic, and the free carboxylic acid could interfere. Copper-free Sonogashira protocols have been developed, which may offer advantages in certain contexts. libretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemrxiv.org The regioselectivity of the alkene insertion and subsequent β-hydride elimination can be influenced by steric and electronic factors. youtube.com The steric bulk around the aryl bromide may necessitate the use of specialized ligands to facilitate the reaction. chim.it

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The aryl bromide adds to a Pd(0) species to form a Pd(II) complex.

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck): The nucleophilic partner (organoboron, copper acetylide, or alkene) reacts with the Pd(II) complex.

Reductive Elimination (Suzuki/Sonogashira) or β-Hydride Elimination (Heck): The product is expelled from the palladium complex, regenerating the Pd(0) catalyst.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseExemplary Product
SuzukiPhenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃2-(Biphenyl-2-ylmethyl)-3-methylbutanoic acid
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, Piperidine3-Methyl-2-((2-(phenylethynyl)phenyl)methyl)butanoic acid
HeckStyrenePd(OAc)₂/Ligand (e.g., P(o-tol)₃)K₂CO₃, Et₃N3-Methyl-2-((2-styrylphenyl)methyl)butanoic acid

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classic SNAr mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, this reaction is generally efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group. libretexts.org

The aryl bromide in this compound is not activated in this manner; it is an electron-neutral (or slightly electron-rich) system. Therefore, it is expected to be highly unreactive towards the classic SNAr pathway under standard conditions. rsc.org Forcing conditions, such as very high temperatures and extremely strong nucleophiles (e.g., sodium amide), could potentially induce a reaction, but this would likely proceed through a different mechanism, such as an elimination-addition (benzyne) pathway, rather than a direct SNAr. More recent research has explored concerted SNAr pathways or photoredox catalysis that can enable substitution on non-activated aryl halides, but these are specialized methods. nih.govresearchgate.net

Table 4: Feasibility of Nucleophilic Aromatic Substitution (SNAr)
SubstrateActivating GroupsReactivity toward SNArRationale
This compoundNoneVery LowAryl ring is not electron-deficient; cannot stabilize the negative charge of the Meisenheimer intermediate.
1-Bromo-2,4-dinitrobenzeneTwo -NO₂ groups (ortho and para)HighElectron-withdrawing groups stabilize the intermediate through resonance.

Halogen-lithium exchange is a powerful transformation that converts an aryl halide into a highly nucleophilic aryllithium species. This reaction is typically performed at very low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The reaction is very fast, often faster than nucleophilic addition or even proton transfer at low temperatures. wikipedia.orgprinceton.edu

A critical consideration for this compound is the presence of the acidic carboxylic proton. Organolithium reagents are extremely strong bases and will rapidly and irreversibly deprotonate the carboxylic acid. researchgate.net Therefore, to achieve halogen-lithium exchange, at least two equivalents of the organolithium reagent are required:

First Equivalent: Acts as a base to deprotonate the carboxylic acid, forming a lithium carboxylate.

Second Equivalent: Acts as the exchange reagent to swap the bromine atom for lithium.

This process generates a dilithiated intermediate, which is a potent bifunctional reagent. The newly formed aryllithium can then react with a wide variety of electrophiles to install new functional groups at the ortho position of the benzyl (B1604629) moiety. nih.gov

Table 5: Halogen-Lithium Exchange and Subsequent Electrophilic Quench
ReagentsElectrophile (E⁺)Final Product after Workup
1. 2.2 eq. n-BuLi, THF, -78 °C 2. ElectrophileDMF (N,N-Dimethylformamide)2-((2-Formylphenyl)methyl)-3-methylbutanoic acid
1. 2.2 eq. n-BuLi, THF, -78 °C 2. ElectrophileCO₂ (Carbon dioxide)2-((2-Carboxyphenyl)methyl)-3-methylbutanoic acid
1. 2.2 eq. n-BuLi, THF, -78 °C 2. ElectrophileD₂O (Deuterium oxide)2-((2-Deuterophenyl)methyl)-3-methylbutanoic acid

Transformations at the Alpha-Carbon of the Butanoic Acid Scaffold

The alpha-carbon of this compound is a stereocenter and is activated by the adjacent carboxylic acid group. This positioning makes it susceptible to reactions that can affect its stereochemical integrity and lead to the loss of the carboxyl group.

The chiral center at the alpha-carbon can undergo epimerization or racemization under certain conditions, typically involving the formation of a planar intermediate.

Base-Catalyzed Enolization: In the presence of a base, the acidic proton at the alpha-carbon can be abstracted to form a resonance-stabilized enolate ion. This enolate is planar at the alpha-carbon, and its subsequent reprotonation can occur from either face, leading to a mixture of enantiomers and ultimately racemization. The rate of this process is dependent on the strength of the base and the solvent used.

Acid-Catalyzed Enolization: Under acidic conditions, protonation of the carbonyl oxygen of the carboxylic acid can be followed by deprotonation at the alpha-carbon to form an enol. Similar to the enolate, the enol is planar at the alpha-carbon, and its tautomerization back to the keto form can result in racemization.

ConditionIntermediateOutcome
BasicEnolateRacemization
AcidicEnolRacemization

An interactive data table representing typical conditions for racemization of alpha-substituted carboxylic acids.

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, can be a significant reaction pathway, particularly when the resulting carbanion is stabilized.

Thermal Decarboxylation: Simple carboxylic acids are generally resistant to thermal decarboxylation. However, the presence of the benzyl group in this compound could potentially facilitate this process at elevated temperatures, although it is not expected to be a facile reaction without the presence of other activating groups.

Oxidative Decarboxylation (Kochi Reaction): In the presence of lead tetraacetate and a catalytic amount of a halide salt, carboxylic acids can undergo oxidative decarboxylation to form alkyl halides. For this compound, this would likely proceed through a radical mechanism, generating a radical at the alpha-carbon followed by halogen abstraction.

Hunsdiecker Reaction: This reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of bromine. It is a well-established method for the synthesis of alkyl bromides from carboxylic acids and proceeds via a radical mechanism.

ReactionReagentsIntermediateProduct
Kochi ReactionPb(OAc)₄, LiClAlkyl radicalAlkyl chloride
Hunsdiecker ReactionAg₂O, Br₂Alkyl radicalAlkyl bromide

An interactive data table summarizing common decarboxylation reactions.

Reactions Involving the Benzylic Methylene (B1212753) Bridge

The methylene group situated between the aromatic ring and the butanoic acid scaffold is a benzylic position, which is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates.

The benzylic C-H bonds are susceptible to oxidation by strong oxidizing agents.

Potassium Permanganate (B83412) or Chromic Acid: Treatment with hot, alkaline potassium permanganate (KMnO₄) or a strong chromic acid reagent (e.g., Na₂Cr₂O₇ in H₂SO₄) would be expected to oxidize the benzylic methylene group. chemistrysteps.com Given the presence of other C-H bonds, this reaction can sometimes lead to cleavage of the alkyl chain, ultimately forming 2-bromobenzoic acid. libretexts.org However, milder oxidizing agents could potentially lead to the formation of a ketone at the benzylic position.

Oxidizing AgentExpected Product
Hot, alkaline KMnO₄2-Bromobenzoic acid
Na₂Cr₂O₇, H₂SO₄2-Bromobenzoic acid

An interactive data table of expected oxidation products.

The benzylic C-H bonds are relatively weak and are prone to homolytic cleavage, making this position a prime site for radical reactions. chemistrysteps.comlibretexts.org

Free Radical Bromination: In the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or under UV light, N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position. masterorganicchemistry.com This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical. libretexts.org The stability of this radical intermediate is the driving force for the selectivity of the reaction.

ReagentInitiatorIntermediateProduct
N-Bromosuccinimide (NBS)AIBN or UV lightBenzylic radicalBenzylic bromide

An interactive data table for benzylic bromination.

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for the transformations of this compound would provide valuable insights into its reactivity.

Kinetic Isotope Effect: To probe the mechanism of reactions involving C-H bond cleavage at the benzylic position, a kinetic isotope effect (KIE) study could be employed. By replacing the benzylic hydrogens with deuterium, a significant decrease in the reaction rate would be expected for a mechanism where C-H bond breaking is the rate-determining step, such as in radical bromination or certain oxidation reactions.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the transition states and intermediates of the proposed reaction pathways. This can provide theoretical support for the feasibility of different mechanisms and help to predict the activation energies and reaction kinetics.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of reactions in real-time. This can help to identify transient intermediates and provide data for determining reaction rates and orders, which are crucial for elucidating the reaction mechanism.

TechniqueInformation Gained
Kinetic Isotope EffectInvolvement of C-H bond cleavage in the rate-determining step
Computational ModelingEnergetics of reaction pathways, transition state structures
In-situ SpectroscopyIdentification of intermediates, reaction rates

An interactive data table summarizing methods for mechanistic investigation.

Derivatization Strategies and Analogue Synthesis Based on 2 2 Bromobenzyl 3 Methylbutanoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-(2-bromobenzyl)-3-methylbutanoic acid is a prime target for derivatization, allowing for the synthesis of a variety of esters and amides. These derivatives are often prepared to modify the compound's physicochemical properties, such as solubility, stability, and bioavailability.

Esterification can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and an alcohol. Diazomethane, while hazardous, offers a clean and quantitative method for the preparation of methyl esters. Another approach involves the use of pentafluorobenzyl bromide (PFBBr) for the esterification of carboxylic acids, which can be useful for analytical purposes such as gas chromatography.

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. Alternatively, peptide coupling reagents such as DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly form the amide bond under milder conditions. These methods are widely applicable and allow for the synthesis of a diverse range of amide derivatives.

Preparation of Derivatives via Modifications of the Aryl Bromide

The aryl bromide functional group in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Introduction of Functional Groups (e.g., Amines, Hydroxyls, Alkynes)

Amines can be introduced via the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Hydroxyl groups can be introduced through a palladium-catalyzed reaction with a hydroxide (B78521) source or by a multi-step sequence involving, for example, a borylation followed by oxidation.

Alkynes can be coupled to the aryl bromide using the Sonogashira coupling reaction. This reaction, catalyzed by palladium and copper, facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Formation of Biaryl Systems

The synthesis of biaryl systems from the aryl bromide of this compound can be effectively achieved using Suzuki-Miyaura or Stille cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

The Stille coupling reaction provides an alternative route to biaryl compounds by reacting the aryl bromide with an organotin reagent, catalyzed by palladium. While organotin reagents are toxic, the Stille reaction is often highly effective and can be complementary to the Suzuki-Miyaura coupling.

Modifications of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can be transformed into other reactive functional groups, enabling further derivatization.

Formation of Anhydrides and Acid Chlorides

Acid chlorides are highly reactive intermediates that can be synthesized from the carboxylic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acid chlorides are not typically isolated but are used in situ to react with a variety of nucleophiles to form esters, amides, and other derivatives.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a dehydrating agent like acetic anhydride (B1165640) or by heating. Symmetrical anhydrides can also be prepared from the corresponding acid chloride and carboxylate salt.

Cyclization Reactions involving the Carboxylic Acid and other Functional Groups

The structure of this compound allows for the possibility of intramolecular cyclization reactions. For instance, following a modification of the aryl bromide to introduce a nucleophilic group (e.g., an amine or hydroxyl group) at the ortho position, a subsequent intramolecular reaction with the carboxylic acid moiety could lead to the formation of a lactone or lactam, respectively. Additionally, intramolecular Heck reactions could be envisioned if an unsaturated group is introduced. Another possibility is the Perkin rearrangement, which can be used to synthesize benzofuran-2-carboxylic acids from 3-halocoumarins, suggesting potential cyclization pathways for derivatives of the title compound.

Elaboration of the Branched Alkyl Chain

The 3-methylbutanoic acid portion of the parent compound, featuring a branched isobutyl group, offers sites for functionalization that can significantly alter the compound's steric and electronic properties. The elaboration of this alkyl chain typically involves the strategic activation of otherwise inert carbon-hydrogen (C-H) bonds. mt.comwikipedia.org While direct C-H functionalization of this compound has not been extensively documented in publicly available literature, established methodologies for the modification of similar alkyl side-chains in other molecular scaffolds can be applied. acs.orgethz.ch

The isobutyl group contains primary (C4) and tertiary (C3) C-H bonds, which exhibit different reactivities. The tertiary C-H bond is generally more susceptible to radical-mediated reactions due to the stability of the resulting tertiary radical intermediate. Conversely, enzymatic or certain metal-catalyzed reactions can achieve high selectivity for the less sterically hindered primary C-H bonds.

Key strategies for the elaboration of the branched alkyl chain include:

Hydroxylation: Selective hydroxylation at the tertiary carbon (C3) can be achieved using strong oxidizing agents or through biocatalytic methods. This introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a bromine atom, primarily at the tertiary position. This halogenated intermediate is a versatile precursor for nucleophilic substitution and elimination reactions.

Nitration: The introduction of a nitro group can be accomplished under specific nitrating conditions, again favoring the tertiary position. The nitro group can subsequently be reduced to an amine, providing a site for amide or sulfonamide formation.

C-H Arylation and Alkylation: Palladium-catalyzed C-H activation/arylation reactions, although challenging for unactivated sp³ C-H bonds, represent a powerful tool for creating carbon-carbon bonds. acs.org This could potentially be used to introduce aryl or alkyl substituents to the isobutyl chain, profoundly impacting the molecule's lipophilicity and conformational flexibility.

These proposed modifications would lead to a diverse set of analogues with modified physicochemical properties. The table below outlines some potential derivatives resulting from the elaboration of the branched alkyl chain.

Derivative NameModification StrategyReagents/Conditions (Proposed)Functional Group Introduced
2-(2-Bromobenzyl)-3-hydroxy-3-methylbutanoic acidC-H HydroxylationBiocatalysis (e.g., using P450 enzymes) or chemical oxidationHydroxyl (-OH)
2-(2-Bromobenzyl)-3-bromo-3-methylbutanoic acidC-H HalogenationN-Bromosuccinimide (NBS), light (hν)Bromo (-Br)
2-(2-Bromobenzyl)-3-methyl-3-nitrobutanoic acidC-H NitrationNitrating mixture (e.g., HNO₃/H₂SO₄) under controlled conditionsNitro (-NO₂)
2-(2-Bromobenzyl)-3-methyl-3-phenylbutanoic acidC-H ArylationPd catalyst, aryl halide, directing group assistancePhenyl (-C₆H₅)
4-Bromo-2-(2-bromobenzyl)-3-methylbutanoic acidC-H HalogenationSelective radical halogenation conditionsBromo (-Br) at C4

Synthesis of Schiff Base Derivatives and Related Compounds via Condensation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nanobioletters.comnih.gov The carboxylic acid functionality in this compound does not directly react with simple amines to form a Schiff base; instead, it would form an amide. Therefore, the synthesis of Schiff base derivatives from the parent compound necessitates a two-step synthetic sequence:

Reduction of the Carboxylic Acid to an Aldehyde: The carboxylic acid group must first be converted into an aldehyde. This can be achieved through various methods, such as conversion to an acid chloride followed by Rosenmund reduction, or by reduction of a derivative like a Weinreb amide or an ester using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.org This transformation yields the key intermediate, 2-(2-bromobenzyl)-3-methylbutanal .

Condensation with Primary Amines: The resulting aldehyde can then be readily condensed with a wide array of primary amines (R-NH₂) to form the corresponding Schiff base derivatives. nih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. ajol.info The choice of the primary amine allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.

This strategy has been successfully applied to structurally related amino acids, such as valine, to produce a variety of Schiff bases with interesting coordination chemistry and biological activities. asianpubs.orgresearchgate.net

The general reaction scheme is as follows:

Step 1: Reduction this compound → 2-(2-Bromobenzyl)-3-methylbutanal

Step 2: Condensation 2-(2-Bromobenzyl)-3-methylbutanal + R-NH₂ → Schiff Base Derivative + H₂O

The table below presents a selection of potential Schiff base derivatives that could be synthesized from 2-(2-bromobenzyl)-3-methylbutanal and various primary amines.

Schiff Base Derivative NamePrimary Amine (R-NH₂)R Group
N-(2-(2-Bromobenzyl)-3-methylbutylidene)ethanamineEthylamine-CH₂CH₃
N-(2-(2-Bromobenzyl)-3-methylbutylidene)anilineAniline-C₆H₅
N-(2-(2-Bromobenzyl)-3-methylbutylidene)-4-methoxyaniline4-Methoxyaniline (p-Anisidine)-C₆H₄-4-OCH₃
N-(2-(2-Bromobenzyl)-3-methylbutylidene)benzylamineBenzylamine-CH₂C₆H₅
N-(2-(2-Bromobenzyl)-3-methylbutylidene)pyridin-2-amine2-Aminopyridine-C₅H₄N

Advanced Spectroscopic and Structural Characterization of 2 2 Bromobenzyl 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one- and two-dimensional NMR spectra, the complete chemical structure of 2-(2-bromobenzyl)-3-methylbutanoic acid can be pieced together with high confidence.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each proton. The multiplicity of each signal, a result of spin-spin coupling, indicates the number of adjacent protons.

The spectrum is expected to show distinct signals corresponding to the aromatic protons of the bromobenzyl group, the benzylic protons, the methine proton at the chiral center, the methine of the isopropyl group, and the methyl protons. The acidic proton of the carboxylic acid group is also expected to be present, likely as a broad singlet.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (COOH)~12.0br s-
H-3', H-4', H-5', H-6' (Aromatic)7.10 - 7.60m-
H-7' (Benzylic CH₂)2.90 - 3.10m-
H-2~2.60m-
H-3~2.10m-
H-4, H-5 (Methyl CH₃)0.90 - 1.10d~6.8

Interactive Data Table: The user can hover over each row to highlight the corresponding protons on a molecular structure diagram (visualization not available in this format).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

The spectrum is predicted to show a signal for the carbonyl carbon of the carboxylic acid at the downfield end, followed by the signals for the aromatic carbons of the bromobenzyl group. The aliphatic carbons, including the benzylic carbon, the two methine carbons, and the two methyl carbons, are expected to appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

Carbon AtomChemical Shift (δ, ppm)
C-1 (C=O)~178
C-1' (Aromatic C-Br)~123
C-2', C-3', C-4', C-5', C-6' (Aromatic)127 - 133
C-7' (Benzylic CH₂)~38
C-2~50
C-3~32
C-4, C-5 (Methyl CH₃)~20

Interactive Data Table: The user can hover over each row to highlight the corresponding carbon on a molecular structure diagram (visualization not available in this format).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY correlations are expected between the benzylic protons (H-7') and the methine proton at C-2 (H-2). Further correlations would be observed between H-2 and the methine proton at C-3 (H-3), and between H-3 and the protons of the two methyl groups (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to. For example, the signals for the benzylic protons (H-7') would correlate with the benzylic carbon (C-7'), and the methyl proton signals would correlate with the methyl carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons (H-7') to the aromatic carbons (C-1', C-2', C-6') and to the chiral carbon C-2. The proton at C-2 would show correlations to the carbonyl carbon (C-1) and the carbons of the isopropyl group (C-3, C-4, C-5).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the molecular weight of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₅BrO₂), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by two mass units.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺ (for ⁷⁹Br)271.0334
[M+H]⁺ (for ⁸¹Br)273.0313

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of protonated this compound would likely proceed through several characteristic pathways.

A primary fragmentation would be the loss of the carboxylic acid group as CO₂ and H₂O. Another significant fragmentation pathway would involve the cleavage of the bond between the benzylic carbon and the chiral carbon, leading to the formation of a stable bromobenzyl cation.

Predicted Major MS/MS Fragment Ions:

m/zProposed Fragment
253/255[M+H - H₂O]⁺
225/227[M+H - H₂O - CO]⁺
171/173[C₇H₆Br]⁺ (Bromobenzyl cation)
101[C₅H₉O₂]⁺ (3-methylbutanoic acid fragment)

The collective data from these advanced spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule.

For this compound, the combination of these techniques would provide a comprehensive vibrational profile. The carboxylic acid group is a strong absorber in the IR spectrum, typically exhibiting a broad O-H stretching band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a very strong and sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region (1400-900 cm⁻¹).

The aromatic ring originating from the 2-bromobenzyl group would give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic C-H stretching vibrations from the methyl and methine groups of the butanoic acid chain would be observed in the 2960-2850 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Raman spectroscopy would complement the IR data. While the O-H stretch is often weak in the Raman spectrum, the C=O stretch of the carboxylic acid would be observable. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong Raman signals. The C-Br stretch would also be Raman active.

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanFunctional Group
O-H stretch3300-2500 (broad)WeakCarboxylic Acid
Aromatic C-H stretch3100-30003100-3000Aromatic Ring
Aliphatic C-H stretch2960-28502960-2850Alkyl Groups
C=O stretch1725-1700 (strong)1725-1700Carboxylic Acid
Aromatic C=C stretch1600-14501600-1450Aromatic Ring
C-O stretch / O-H bend1440-1395, 1320-1210VariableCarboxylic Acid
C-Br stretch600-500600-500Bromobenzyl Group

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure would likely be characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. researchgate.net This is a common and highly stable motif for carboxylic acids in the solid state. The hydrogen bond would form between the hydroxyl proton of one molecule and the carbonyl oxygen of the other, creating a characteristic eight-membered ring.

Beyond the primary hydrogen bonding, other weaker intermolecular interactions, such as C-H···O and C-H···π interactions, could also play a significant role in the crystal packing. The bromine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule. nih.gov The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

A hypothetical set of crystallographic data for this compound is presented in the table below to illustrate the type of information that would be obtained.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z4
Density (calculated) (g/cm³)1.41
Hydrogen Bond (O-H···O) distance (Å)2.65

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Stereochemical Assignment

This compound possesses a chiral center at the C2 position of the butanoic acid chain. Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for determining the enantiomeric purity and assigning the absolute configuration of a chiral compound.

Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. Therefore, a pure enantiomer will show a characteristic CD spectrum, while a racemic mixture (equal amounts of both enantiomers) will be CD silent. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a quantitative method for determining chiral purity. nih.gov

The CD spectrum of this compound would be dominated by electronic transitions associated with the carboxylic acid and the aromatic chromophores. The n → π* transition of the carbonyl group in the carboxylic acid and the π → π* transitions of the aromatic ring would give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum.

By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a specific enantiomer can be assigned.

A hypothetical data table summarizing the expected CD spectral features for one enantiomer of this compound is provided below.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Associated Transition
~210+15,000Aromatic π → π
~230-8,000Aromatic π → π
~260+500Carbonyl n → π*

Computational and Theoretical Investigations of 2 2 Bromobenzyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-(2-Bromobenzyl)-3-methylbutanoic acid and to understanding the distribution of electrons within the molecule. These calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-31+G(d). biointerfaceresearch.com These studies can elucidate the optimized molecular geometry, electronic properties, and vibrational frequencies.

The introduction of a bromine atom on the benzene (B151609) ring is expected to cause slight changes in the bond distances of the aromatic ring, on the order of 0.01 Å. biointerfaceresearch.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For similar aromatic carboxylic acids, the HOMO is often localized over the substituted aromatic ring, while the LUMO is primarily situated on the carboxylic acid moiety. nih.govmdpi.com This distribution suggests that the bromobenzyl group acts as the primary electron donor, while the butanoic acid part is the electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31+G(d))

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C=O Bond Length~1.22 Å
O-H Bond Length~0.97 Å
C-C-O Bond Angle~125°
Dihedral Angle (Aromatic Ring - Butanoic Chain)Variable, depending on conformation

Note: The data in this table is hypothetical and based on typical values for similar functional groups from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy for molecular properties. These methods would be particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are significant. For molecules of this size, a basis set such as 6-31G(d,p) would be appropriate for initial ab initio calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion.

The conformational landscape of this compound is expected to be complex due to the presence of several rotatable bonds. MD simulations can explore the different accessible conformations and their relative energies, providing a dynamic picture of the molecule's flexibility. This is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell and the nature of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. The stability of the molecule in a simulated physiological environment can also be assessed. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic parameters of this compound, which can be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. arabjchem.orgmdpi.com The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the bromobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the 3-methylbutanoic acid moiety. Similarly, the ¹³C NMR spectrum would provide information about the chemical environment of each carbon atom. The acidic proton of the carboxylic acid is expected to appear far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm region. libretexts.org The carbonyl carbon of the carboxylic acid would be significantly deshielded in the ¹³C NMR spectrum, appearing in the 160-180 ppm range. libretexts.org

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. biointerfaceresearch.com The IR spectrum of this compound is expected to show a broad O-H stretching vibration from the carboxylic acid group in the range of 3300-2500 cm⁻¹. docbrown.info A strong C=O stretching vibration should appear around 1725-1700 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl and aromatic groups would be observed around 3000 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. biointerfaceresearch.com The presence of the brominated benzene ring is expected to result in absorption bands in the UV region.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (COOH)10-12 ppm
Chemical Shift (Aromatic H)7.0-7.6 ppm
¹³C NMRChemical Shift (C=O)160-180 ppm
Chemical Shift (Aromatic C-Br)~122 ppm
IRO-H Stretch3300-2500 cm⁻¹ (broad)
C=O Stretch1725-1700 cm⁻¹ (strong)
UV-Visλmax~210 nm, ~270 nm

Note: The data in this table is hypothetical and based on typical values for the constituent functional groups.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. A plausible synthetic route would involve the alkylation of a 3-methylbutanoic acid derivative with a 2-bromobenzyl halide. This type of reaction often proceeds via an electrophilic substitution mechanism, such as a Friedel-Crafts alkylation. byjus.comksu.edu.sa

By modeling the reaction pathway, it is possible to identify the transition states and intermediates involved. The activation energies for different steps in the reaction can be calculated, providing insights into the reaction kinetics and the feasibility of the proposed synthetic route. For instance, in a Friedel-Crafts type reaction, the formation of a carbocation intermediate from the 2-bromobenzyl halide and a Lewis acid catalyst would be a key step. organicchemistrytutor.comchemistrysteps.com Computational modeling can help in understanding the stability of this carbocation and the subsequent nucleophilic attack by the enolate of the butanoic acid derivative.

Study of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical properties and the supramolecular chemistry of this compound. These interactions include hydrogen bonding, halogen bonding, van der Waals forces, and π-effects. wikipedia.org

The carboxylic acid group is capable of forming strong hydrogen bonds, leading to the formation of dimers in the solid state and in non-polar solvents. wikipedia.org The bromine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile. nih.gov Symmetrical Br···Br interactions between molecules have also been observed in some crystal structures. mdpi.com

The aromatic ring can engage in π-π stacking interactions with other aromatic rings. acs.org Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the solid state. mdpi.com Understanding these non-covalent interactions is important for predicting the crystal packing and the bulk properties of the material.

Applications in Advanced Organic Synthesis Research

Utility as a Chiral Building Block in Complex Molecule Construction

The presence of a stereocenter at the α-carbon (C2) makes 2-(2-Bromobenzyl)-3-methylbutanoic acid a valuable potential chiral building block. Chiral building blocks are essential intermediates in the asymmetric synthesis of pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. nih.gov The pharmaceutical industry has a consistently high demand for novel chiral intermediates to improve drug efficacy and develop new therapeutic agents. nih.govresearchgate.net

The synthesis of enantiomerically pure compounds often relies on starting with a molecule of known chirality. nih.gov Chiral carboxylic acids, such as the subject compound, are a key class of these building blocks. They can be incorporated into larger, more complex molecules, transferring their chirality to the final product. The combination of the carboxylic acid handle, for amide bond formation or reduction to an alcohol, and the bromobenzyl group, for carbon-carbon bond formation via cross-coupling, provides two orthogonal points for further elaboration in a stereocontrolled manner.

Table 8.1: Examples of Chiral Building Blocks in Asymmetric Synthesis

Chiral Building Block ClassSynthetic Application ExampleSignificance
Chiral α-Amino AcidsAsymmetric hydrogenation using DuPHOS Rh-catalyst to produce novel derivatives. nih.govFoundation for peptide synthesis and chiral drugs.
Chiral AlcoholsSynthesis of chiral amines via asymmetric hydrogenation of ketones using Noyori's Ru-catalyst. nih.govKey intermediates for a wide range of pharmaceuticals.
Chiral Carboxylic AcidsUsed as starting materials for resolution or asymmetric synthesis to build complex molecular frameworks. Provides a robust handle for stereocontrolled chain elongation and functionalization.

Precursor for the Synthesis of Diverse Heterocyclic Systems

The ortho-bromobenzyl moiety is a classic precursor for the construction of fused heterocyclic systems through intramolecular cyclization. The bromine atom provides a reactive site for forming a new carbon-carbon or carbon-heteroatom bond with a nucleophile positioned elsewhere on the molecule. researchgate.net

One powerful strategy is radical cyclization, where the bromo-aromatic group is converted into an aryl radical, which can then attack a suitably placed double bond or other radical acceptor within the same molecule to form a new ring. doaj.orgnih.govbeilstein-journals.org This method has been used to construct a variety of nitrogen-containing heterocycles from 2-bromobenzoic acid derivatives. researchgate.net Another approach involves nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization cascade, which is effective for synthesizing indoles and benzofurans. rsc.org Given these precedents, this compound could be derivatized at its carboxylic acid group with a suitable nucleophile or radical acceptor, setting the stage for an intramolecular cyclization to generate novel, complex heterocyclic scaffolds. researchgate.netgoogle.comuobaghdad.edu.iq

Table 8.2: Intramolecular Cyclization Strategies Using Bromo-Aromatic Precursors

Cyclization StrategyPrecursor TypeResulting HeterocycleKey Reagents/ConditionsReference
Free-Radical Cyclizationo-bromophenyl-substituted pyrrolylpyridinium saltsPyrido[2,1-a]pyrrolo[3,4-c]isoquinolines(TMS)₃SiH / AIBN doaj.orgnih.gov
SNAr / 5-endo-dig Cyclizationortho-bromoaryl acetylenesIndoles, BenzofuransAmine or alcohol nucleophile, in water or DMSO rsc.org
Aryl Radical SpirocyclizationAmides derived from 2-bromobenzoic acidsSpiro-isoindolinonesRadical initiator (e.g., AIBN) researchgate.net

Scaffold for the Development of Privileged Structures in Chemical Biology Probes

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. cambridgemedchemconsulting.commdpi.com These scaffolds often possess a semi-rigid, three-dimensional conformation that allows them to present substituents in specific vectors to interact with protein binding pockets. cambridgemedchemconsulting.com Benzyl-containing motifs, such as N-benzyl piperidine, are considered popular privileged structures. cambridgemedchemconsulting.comnih.gov

The this compound framework possesses the key attributes of a potential privileged scaffold. Its structure is non-planar, and the isopropyl and bromobenzyl groups provide defined hydrophobic and reactive regions. This scaffold can be systematically modified at three key points:

The Carboxylic Acid: Can be converted to a variety of amides, esters, or other functional groups to probe interactions with a biological target.

The Aromatic Ring: The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a wide array of different groups.

The Isopropyl Group: Provides steric bulk that can influence binding orientation and selectivity.

By creating a library of compounds based on this scaffold, researchers could screen for new ligands against various protein targets, leveraging the "privileged" nature of the core structure. researchgate.netscielo.br

Intermediates in the Synthesis of Mechanistic Probes for Biochemical Pathways

Mechanistic probes are essential tools for elucidating biochemical pathways and understanding enzyme function. ljmu.ac.uk These molecules are often analogues of natural substrates that have been modified to include reporter tags, cross-linking agents, or isotopic labels. The carboxylic acid group is a common feature in many endogenous metabolites (e.g., amino acids, fatty acids), making carboxylic acid-containing molecules good starting points for probe design. nih.govnih.gov

This compound could serve as a versatile intermediate for such probes. The carboxylic acid moiety can mimic that of a natural substrate, potentially allowing the molecule to enter a specific metabolic pathway. researchgate.net The bromobenzyl group serves as a synthetic handle for introducing functionality. For example, it can be used to attach:

A fluorescent dye for cellular imaging.

A photo-affinity label for identifying binding partners.

A radioactive isotope (via a labeled coupling partner) for tracing metabolic fate. google.com

Furthermore, the bromine atom itself can be replaced with a bioisostere or another functional group to fine-tune the probe's properties without dramatically altering its shape.

Design and Synthesis of Functional Materials Precursors

Brominated aromatic compounds are highly versatile precursors for the synthesis of functional organic materials, including polymers, organometallic complexes, and metal-organic frameworks (MOFs). researchgate.netgoogle.com The carbon-bromine bond is a key reactive site for a variety of powerful synthetic transformations. datapdf.com

The structure of this compound makes it a candidate for creating specialized materials:

Organometallic Reagents: The bromo-aromatic moiety can be readily converted into an organolithium or Grignard reagent, which can then be used in the synthesis of more complex molecules or catalysts. acs.orgmt.com

Polymer Synthesis: Through reactions like Suzuki or Heck cross-coupling, the molecule could be polymerized or grafted onto other materials. The chiral carboxylic acid and isopropyl groups would impart specific solubility, packing, and recognition properties to the resulting polymer.

MOF Linkers: The carboxylic acid can act as a coordinating group to bind metal clusters, while the bromobenzyl portion offers a site for post-synthetic modification within the MOF structure, allowing for the introduction of catalytic sites or other functionalities. mdpi.com Brominated precursors have been used to create functionalized graphenes and other advanced materials. rsc.org

Table 8.3: Applications of Bromo-Aromatic Compounds as Material Precursors

Material TypeRole of Bromo-Aromatic PrecursorExample TransformationResulting FunctionalityReference
Organometallic ReagentsSource for Mg or Zn organometallics.Bromine-magnesium exchange with i-PrMgCl·LiCl.Nucleophilic carbon source for C-C bond formation. acs.org
Functionalized GrapheneStable precursor for grafting.Atom Transfer Radical Polymerization (ATRP) initiated from the bromo site.Enhanced solubility and tailored surface properties. rsc.org
Biaryl CompoundsElectrophile in cross-coupling reactions.Nickel-catalyzed cross-coupling with an organoselenium compound.Construction of high-value materials for electronics. researchgate.net

Mechanistic Insights into Interactions with Biological Systems Non Clinical Focus

Enzyme Substrate Mimicry and Inhibitor Design Principles

The structure of 2-(2-Bromobenzyl)-3-methylbutanoic acid, which combines a valine-like moiety (3-methylbutanoic acid) with a substituted benzyl (B1604629) group, makes it a candidate for investigation as an enzyme inhibitor. The design of enzyme inhibitors often relies on the principle of substrate mimicry, where a molecule is engineered to resemble the natural substrate of an enzyme, thereby competing for binding to the active site. mdpi.com

The 3-methylbutanoic acid portion of the molecule is an isostere of the amino acid valine. This structural similarity suggests that the compound could potentially interact with enzymes that recognize and process valine or similar branched-chain amino acids. These enzymes include aminoacyl-tRNA synthetases, which are crucial for protein synthesis, and various metabolic enzymes.

Furthermore, the carboxylic acid group can act as a key interacting moiety, forming hydrogen bonds or ionic interactions with residues in an enzyme's active site. For instance, in the case of carboxypeptidase A, inhibitors based on propanoic acid have been shown to interact with the enzyme's active site, with the carboxylate group playing a critical role in binding. nih.gov The design of butanoic acid derivatives as potential inhibitors for enzymes like soluble epoxide hydrolase has also been explored, highlighting the versatility of this chemical scaffold in inhibitor design. researchgate.net The bulky 2-bromobenzyl group would likely occupy a hydrophobic pocket adjacent to the active site, potentially enhancing binding affinity and conferring selectivity.

Probing Receptor-Ligand Interactions at a Molecular Level (Theoretical and In Vitro Biochemical Studies)

Theoretical and in vitro studies on analogous structures help to elucidate the potential receptor-ligand interactions of this compound. Molecular docking simulations are a powerful tool to predict the binding modes and affinities of small molecules with protein targets.

Studies on compounds containing a bromobenzyl group have demonstrated their ability to participate in various non-covalent interactions within protein binding pockets. nih.gov The bromine atom, being a halogen, can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues. The aromatic ring can form π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Interaction Type Potential Interacting Residues/Moieties Contributing Moiety of the Compound
Hydrogen BondingSerine, Threonine, Aspartate, GlutamateCarboxylic acid
Ionic InteractionsArginine, Lysine, HistidineCarboxylate
Hydrophobic InteractionsLeucine, Isoleucine, Valine, PhenylalanineIsopropyl group, Benzyl group
π-π StackingPhenylalanine, Tyrosine, TryptophanBenzyl group
Halogen BondingCarbonyl oxygen, Hydroxyl groupsBromine atom

Mechanistic Studies of Biotransformations Involving Analogous Structures

The biotransformation of this compound is likely to be governed by metabolic pathways that act on its constituent parts. The metabolism of brominated organic compounds has been studied, particularly in the context of environmental contaminants like brominated flame retardants (BFRs). researchgate.net The primary routes of biotransformation for such compounds often involve Phase I and Phase II metabolic reactions.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could lead to the hydroxylation of the aromatic ring. nih.gov This process can increase the water solubility of the compound and provide a site for subsequent Phase II conjugation reactions. Another potential metabolic pathway is debromination, which can occur through reductive or oxidative mechanisms. researchgate.net

The butanoic acid side chain can also undergo metabolic transformations. For instance, it could be subject to beta-oxidation, a common pathway for the breakdown of fatty acids. The presence of the bulky bromobenzyl group at the alpha position might, however, sterically hinder this process.

Studies on brominated flame retardants have shown that their biotransformation can lead to metabolites with altered biological activity. uu.nl For example, hydroxylated metabolites of BFRs have been found to have higher potencies for binding to transthyretin, a thyroid hormone transport protein, compared to the parent compounds. nih.govuu.nl This suggests that the metabolites of this compound could also have distinct biological profiles.

Metabolic Reaction Enzyme Family Potential Metabolite
Aromatic HydroxylationCytochrome P450Hydroxylated bromobenzyl derivative
Oxidative DebrominationCytochrome P450Hydroxylated benzyl derivative
GlucuronidationUGTsGlucuronide conjugate
SulfationSULTsSulfate conjugate

Design of Chemical Probes for Cellular Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or in vivo context. nih.gov The structure of this compound provides a scaffold that could be modified to create such probes.

To serve as a chemical probe, a molecule typically requires high affinity and selectivity for its target, along with a functional group for visualization or pull-down experiments. Starting with the core structure of this compound, several modifications could be envisioned:

Attachment of a Reporter Group: The aromatic ring could be functionalized with a fluorescent dye (e.g., a fluorophore) or a biotin (B1667282) tag. This would allow for the visualization of the probe's localization within cells or for the isolation of its binding partners.

Introduction of a Photoaffinity Label: A photoreactive group, such as an azide (B81097) or a diazirine, could be incorporated into the molecule. Upon photoactivation, this group would form a covalent bond with the target protein, enabling its identification.

Synthesis of a Library of Analogs: By systematically varying the substituents on the aromatic ring and the structure of the butanoic acid side chain, a library of compounds could be created. nih.gov Screening this library could identify molecules with improved potency and selectivity for a particular biological target.

The development of such chemical probes would be invaluable for identifying the cellular targets of this compound and for elucidating the biological pathways in which it may be involved.

Future Research Trajectories and Interdisciplinary Opportunities for 2 2 Bromobenzyl 3 Methylbutanoic Acid

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of organic synthesis is increasingly driven by the need for efficiency, sustainability, and atom economy. Future research on 2-(2-Bromobenzyl)-3-methylbutanoic acid should prioritize the development of novel synthetic routes that move beyond traditional, multi-step processes. Current retrosynthetic analysis would likely involve the alkylation of a 3-methylbutanoic acid enolate with 2-bromobenzyl bromide, a reliable but potentially low-yielding method that may require harsh conditions and produce significant waste.

Future methodologies could focus on more direct and elegant strategies. One promising avenue is the C-H activation and functionalization of 3-methylbutanoic acid. This approach would forge the key carbon-carbon bond by directly coupling 2-bromobenzyl bromide (or a related precursor) with the α-carbon of the butanoic acid, eliminating the need for pre-functionalization steps like enolate formation. Such methods, while challenging, represent a significant step towards more sustainable chemical manufacturing.

Another area of exploration involves convergent synthetic designs, where the benzyl (B1604629) and butanoic acid fragments are prepared separately and then joined in a late-stage coupling reaction. The principles of green chemistry should guide this research, emphasizing the use of environmentally benign solvents, minimizing the use of protecting groups, and designing processes that reduce energy consumption and waste generation.

Table 1: Comparison of Synthetic Approaches for this compound

Metric Traditional Approach (e.g., Enolate Alkylation) Proposed Novel Approach (e.g., C-H Functionalization)
Number of Steps Multiple (protection, activation, deprotection) Potentially a single step
Atom Economy Moderate High
Reagent Stoichiometry Often requires stoichiometric base Catalytic
Sustainability Higher E-Factor (waste/product ratio) Lower E-Factor
Potential Hazards Use of strong bases, cryogenic conditions Use of transition metal catalysts

Development of Advanced Catalytic Systems for Stereoselective Transformations

The 2-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As enantiomers can have vastly different biological activities, the ability to selectively synthesize one over the other is crucial. Future research must focus on developing advanced catalytic systems for the stereoselective synthesis of this molecule.

Asymmetric catalysis offers a powerful solution. This can be approached in several ways:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 3-methylbutanoic acid substrate to direct the stereoselective introduction of the 2-bromobenzyl group. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Chiral Catalysis: The development of novel chiral catalysts—whether transition-metal complexes, organocatalysts, or enzymes—could enable the direct asymmetric alkylation of a 3-methylbutanoic acid derivative. A chiral catalyst creates a three-dimensional environment that favors the formation of one enantiomer over the other.

Kinetic Resolution: If a racemic mixture is synthesized, a chiral catalyst could be used to selectively react with one enantiomer, allowing the other to be isolated in high purity.

The design of these catalytic systems will require a deep understanding of reaction mechanisms and catalyst-substrate interactions. Success in this area would bypass the need for tedious and often inefficient chiral chromatography to separate enantiomers.

Table 2: Potential Catalytic Strategies for Stereoselective Synthesis

Catalytic Approach Description Potential Advantages
Chiral Phase-Transfer Catalysis Utilizes a chiral catalyst to shuttle the enolate between an aqueous and organic phase, controlling the stereochemistry of alkylation. Operational simplicity; avoids anhydrous conditions.
Transition Metal Catalysis Employs a chiral ligand-metal complex to catalyze the asymmetric cross-coupling of a 3-methylbutanoic acid derivative with a benzyl precursor. High enantioselectivity and turnover numbers.
Organocatalysis Uses small, chiral organic molecules (e.g., proline derivatives) to catalyze the asymmetric transformation. Metal-free; often less sensitive to air and moisture.
Biocatalysis Employs enzymes (e.g., engineered ketoreductases or transaminases) to perform the key bond-forming step with high stereospecificity. Environmentally friendly; high selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the integration of engineering principles, particularly through flow chemistry and automated systems. researchgate.net Applying these technologies to the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. nih.govresearchgate.net

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, provides superior control over reaction parameters like temperature and mixing. nih.govnih.gov This enhanced control can lead to higher yields, fewer byproducts, and the ability to safely handle hazardous reagents or unstable intermediates. nih.gov A multi-step synthesis of the target compound could be "telescoped" into a continuous sequence, eliminating the need for manual isolation and purification of intermediates. nih.govdurham.ac.uk

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By using robotic systems to perform numerous experiments in parallel at a small scale, researchers can rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal protocol for synthesizing the target molecule and its derivatives. nih.gov This high-throughput approach is invaluable for building libraries of related compounds for biological screening.

Design of Next-Generation Molecular Scaffolds for Chemical Biology

This compound is well-suited to serve as a central scaffold for the construction of diverse molecular libraries for chemical biology and drug discovery. A molecular scaffold is a core structure upon which various functional groups can be appended to create a family of related compounds. mdpi.com The utility of such scaffolds lies in their ability to present diverse chemical functionalities in a defined three-dimensional space, facilitating interactions with biological targets. mdpi.com

The target molecule possesses three key points for diversification:

The Carboxylic Acid: This group can be readily converted into a wide array of amides, esters, and other functional groups, allowing for the introduction of different substituents to probe interactions with target proteins.

The Aryl Bromide: The bromine atom is a versatile handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This enables the attachment of a vast range of aryl, alkyl, alkyne, and nitrogen-containing groups to the benzene (B151609) ring.

The Isopropyl Group: While less straightforward to modify, the synthesis could be adapted to incorporate other alkyl groups at this position, altering the steric profile of the molecule.

By systematically modifying these positions, vast libraries of novel compounds can be generated. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify new probes for studying biological processes or potential starting points for therapeutic development, similar to strategies employed with other privileged scaffolds like pyrrolo[2,3-d]pyrimidines. researchgate.net

Table 3: Diversification Points of the this compound Scaffold

Functionalization Site Reaction Type Diversity Introduced Potential Application
Carboxylic Acid Amide Coupling Peptidomimetic structures, H-bond donors/acceptors Protease inhibitor design
Aryl Bromide Suzuki Coupling Biaryl structures Probing aromatic-binding pockets
Aryl Bromide Buchwald-Hartwig Amination Aryl amines, heterocycles Modulating solubility and target affinity
Aryl Bromide Sonogashira Coupling Alkynyl groups Rigid linkers, probes for click chemistry

Theoretical Predictions Guiding Experimental Design in Synthetic and Mechanistic Studies

Computational and theoretical chemistry are indispensable tools for modern chemical research, providing insights that can guide and accelerate experimental work. chemrxiv.org For this compound, theoretical studies can play a pivotal role in several areas.

In synthetic planning, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model proposed reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a novel synthetic step, anticipate potential side reactions, and understand the origins of stereoselectivity in catalytic reactions. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches.

Furthermore, computational methods can guide the design of new molecular scaffolds. Molecular docking simulations can predict how derivatives of the core structure might bind to the active site of a target protein. These predictions can help prioritize which derivatives to synthesize, focusing on compounds with the highest predicted binding affinity or the most favorable interaction profiles. This synergy between computational prediction and experimental synthesis represents a powerful paradigm for the efficient discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Bromobenzyl)-3-methylbutanoic acid, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of 3-methylbutanoic acid with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key considerations include controlling steric hindrance at the benzyl position and avoiding over-alkylation. Intermediate purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical. For analogous bromobenzyl derivatives, Buchwald-Hartwig coupling has been employed to introduce aryl groups, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine substituent induces distinct splitting patterns in aromatic protons (e.g., doublet of doublets for ortho-substituted protons). The methyl and methylene groups in the butanoic acid chain appear as multiplets between δ 1.2–2.5 ppm.
  • IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

  • Methodological Answer : Asymmetric synthesis can leverage chiral auxiliaries or organocatalysts. For example, Evans oxazolidinones have been used to induce chirality in similar β-branched carboxylic acids. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (t-butanol/water) can separate enantiomers via ester hydrolysis . Recent studies on analogous compounds highlight the use of Rh-catalyzed asymmetric hydrogenation for β-methyl groups, achieving >90% ee with (R)-BINAP ligands .

Q. What strategies resolve contradictions in reported biological activities of bromobenzyl-substituted carboxylic acids?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm >95% purity.
  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a wide concentration range (1 nM–100 µM) to identify off-target effects.
  • Metabolite Screening : LC-MS/MS can detect degradation products that may interfere with bioactivity .

Q. How do steric and electronic effects of the 2-bromobenzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electronegativity increases the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution. However, steric hindrance from the ortho-bromine slows coupling reactions. For Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improve yields by mitigating steric effects. Computational studies (DFT) on similar systems show that bromine’s inductive effect lowers the LUMO energy of the benzyl carbon, enhancing electrophilicity .

Data Analysis and Experimental Design

Q. What computational methods are recommended to predict the stability and reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies.
  • Docking Studies : For biological targets, AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase), guided by crystallographic data .

Q. How can conflicting NMR data for diastereomers of bromobenzyl-substituted acids be resolved?

  • Methodological Answer :

  • NOESY : Identify through-space interactions between the benzyl proton and methyl groups to assign stereochemistry.
  • Chiral Shift Reagents : Add Eu(hfc)₃ to split enantiomeric peaks in ¹H NMR.
  • VCD Spectroscopy : Vibrational circular dichroism provides unambiguous stereochemical assignments for crystalline samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.